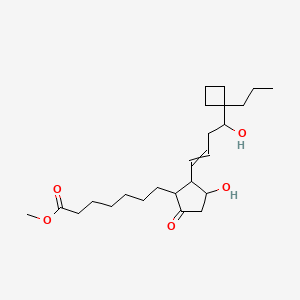

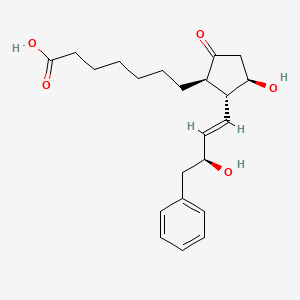

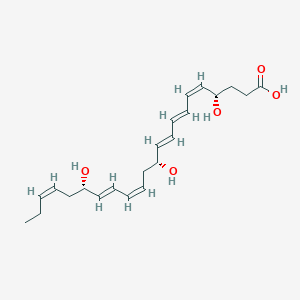

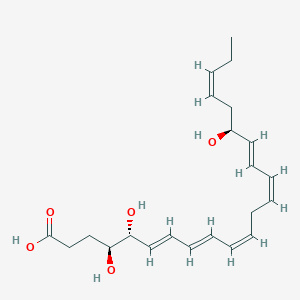

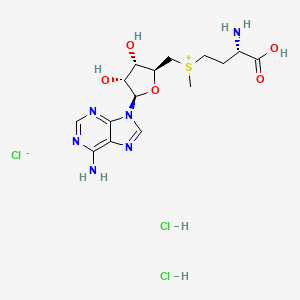

(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Alternative Synthesis Methods

Sanfilippo et al. (2019) explored the use of aqueous extracts from soybean and oat flours as alternatives to purified enzymes for synthesizing oxylipins from eicosapentaenoic acid (EPA), producing various compounds including optically active epoxides of EPA (Sanfilippo, Paterna, Biondi, & Patti, 2019).

2. Biochemical Analysis

Duflot et al. (2017) developed a sensitive LC-MS/MS method for quantifying regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, including (±)14(15)-epoxy-5Z,8Z,11Z-eicosatrienoic acid, during vascular endothelial stimulation (Duflot, Pereira, Roche, Iacob, Cardinael, El-Gharbi Hamza, Thuillez, Compagnon, Joannidés, Lamoureux, & Bellien, 2017).

3. Chemical Stability and Cytotoxicity

Manini et al. (2006) investigated the oxidation of 15-(S)-hydroxyeicosatetraenoic acid with the Fenton reagent, producing various products including an epoxy-alcohol and 4-hydroxy-2E-nonenal, a cytotoxic compound, from the heptatrienyl radical pathway (Manini, Briganti, Fabbri, Picardo, Napolitano, & d’Ischia, 2006).

4. Metabolic Pathways in Polyunsaturated Fatty Acids

Oliw, Bylund, and Herman (1996) described the oxygenation of polyunsaturated fatty acids by cytochrome P450 to form hydroxy and epoxy fatty acids, including various epoxides of arachidonic acid (Oliw, Bylund, & Herman, 1996).

5. Enzymatic Regulation and Product Formation

Petrich et al. (1996) studied the suppression of arachidonic acid's 5-lipoxygenation in human polymorphonuclear leucocytes by 15-lipoxygenase products, affecting the formation of different hydroxyeicosatetraenoic acids (Petrich, Ludwig, Kühn, & Schewe, 1996).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID involves the conversion of a starting material, eicosapentaenoic acid (EPA), into the target compound through a series of reactions.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Methanesulfonic acid (MSA)", "Sodium hydride (NaH)", "Methyl iodide (MeI)", "Sodium borohydride (NaBH4)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of EPA with MSA to form the corresponding methyl ester.", "Step 2: Deprotonation of the methyl ester with NaH to generate the corresponding carbanion.", "Step 3: Alkylation of the carbanion with MeI to introduce a methyl group at the omega-3 position.", "Step 4: Reduction of the double bond at the omega-6 position with NaBH4 to form the corresponding saturated alcohol.", "Step 5: Oxidation of the alcohol to the corresponding aldehyde with H2O2.", "Step 6: Formation of the epoxide ring by treatment of the aldehyde with NaOH.", "Step 7: Isomerization of the double bonds at the omega-9, omega-12, and omega-15 positions to the corresponding cis configuration using acetic anhydride and pyridine.", "Step 8: Deprotection of the methyl ester with NaOH to form the target compound, (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID." ] } | |

Numéro CAS |

131339-24-7 |

Nom du produit |

(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID |

Formule moléculaire |

C20H30O3 |

Poids moléculaire |

318.457 |

Nom IUPAC |

(5Z,8Z,11Z)-13-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1 |

Clé InChI |

RGZIXZYRGZWDMI-IXQKDQKQSA-N |

SMILES |

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

Apparence |

Assay:≥90%A solution in ethanol |

Synonymes |

(±)14,15 EEQ; (±)14,15-epoxy Eicosatetraenoic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

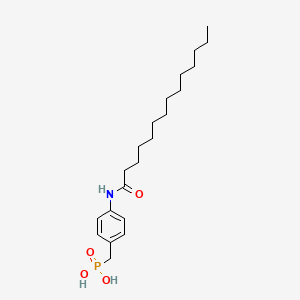

![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)